3-(2,5-Dimethylphenyl)-2-methylbenzoic acid 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261922-05-7
VCID: VC0171729
InChI: InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18)
SMILES: CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C
Molecular Formula: C16H16O2
Molecular Weight: 240.302

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid

CAS No.: 1261922-05-7

Cat. No.: VC0171729

Molecular Formula: C16H16O2

Molecular Weight: 240.302

* For research use only. Not for human or veterinary use.

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid - 1261922-05-7

Specification

CAS No. 1261922-05-7
Molecular Formula C16H16O2
Molecular Weight 240.302
IUPAC Name 3-(2,5-dimethylphenyl)-2-methylbenzoic acid
Standard InChI InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18)
Standard InChI Key AMAQFQINEAJOEJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C

Introduction

ParameterValue
CAS Registry Number1261922-05-7
Molecular FormulaC₁₆H₁₆O₂
Molecular Weight240.302 g/mol
IUPAC Name3-(2,5-dimethylphenyl)-2-methylbenzoic acid
Standard InChIInChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18)
Standard InChIKeyAMAQFQINEAJOEJ-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C
PubChem Compound ID53225218

The compound is also known by several synonyms in chemical databases and literature, including 2,2',5'-trimethyl-[1,1'-biphenyl]-3-carboxylic acid and [1,1'-biphenyl]-3-carboxylic acid, 2,2',5'-trimethyl- .

Structural Characteristics

Molecular Structure

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid features a biphenyl scaffold with three methyl substituents and a carboxylic acid functional group. The compound consists of two benzene rings connected through a single carbon-carbon bond, forming the biphenyl core structure. One benzene ring carries the carboxylic acid group at position 3 and a methyl group at position 2. The second benzene ring features methyl substituents at positions 2 and 5 .

Structural Features and Conformational Analysis

The biphenyl system typically exhibits a non-planar conformation due to steric hindrance between hydrogen atoms on adjacent rings. In 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, this non-planarity is likely enhanced by the presence of the methyl group at position 2 on both rings. The dihedral angle between the two aromatic rings is an important structural parameter that would influence the compound's physical properties and potential reactivity in chemical reactions.

Reagent/ConditionSpecification
Catalyst[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%)
BaseCaesium carbonate (3.0 equiv.)
Solvent1,4-dioxane/water mixture
Temperature80°C
Reaction Time2-16 hours
PurificationFiltration through Celite, washing with ethyl acetate, aqueous workup

While these conditions represent a potential approach based on synthetic methodologies for similar compounds, it should be noted that optimization would likely be required for the specific synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid .

Alternative Synthetic Methods

An alternative approach might involve nucleophilic aromatic substitution, as described for related compounds in the search results. This method could potentially be adapted for the synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid by using appropriate starting materials and reaction conditions .

Applications and Biological Activity

Structural Relationship to Bioactive Compounds

The biphenyl core structure is found in various bioactive compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensive agents, and antimicrobial compounds. The specific substitution pattern in 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, featuring three methyl groups and a carboxylic acid, might confer unique properties that could be explored in medicinal chemistry research.

While no specific biological activity data is available for this exact compound, similar compounds have been explored in drug discovery efforts. For instance, some substituted benzoic acids have shown anti-inflammatory, analgesic, or antimicrobial properties.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal signals corresponding to:

  • Three distinct methyl groups (approximately 2.0-2.5 ppm)

  • Aromatic protons from both benzene rings (approximately 6.5-8.0 ppm)

  • Carboxylic acid proton (broad signal, approximately 10-13 ppm)

13C NMR spectroscopy would show signals for:

  • Three methyl carbons

  • Twelve aromatic carbons (six from each ring)

  • One carboxylic acid carbon (approximately 165-175 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorptions for:

  • O-H stretching of the carboxylic acid (broad band, approximately 2500-3300 cm⁻¹)

  • C=O stretching of the carboxylic acid (strong band, approximately 1680-1730 cm⁻¹)

  • C=C stretching of the aromatic rings (approximately 1450-1600 cm⁻¹)

  • C-H stretching of the methyl groups and aromatic rings

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 240, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of -OH (M-17), loss of -COOH (M-45), and various fragmentations of the biphenyl core structure.

Hazard CategoryPotential Classification
Eye IrritationMay cause serious eye irritation
Acute Toxicity (Oral)May be harmful if swallowed
Aquatic ToxicityMay be harmful to aquatic organisms

Research Gaps and Future Directions

Current Research Limitations

The available literature on 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid appears to be limited, with few detailed studies on its synthesis, properties, and potential applications. This represents a significant research gap that could be addressed through future investigations.

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